Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with chlorine, methylethoxy, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester typically involves multi-step organic reactions. The process begins with the chlorination of benzoic acid, followed by the introduction of the methylethoxy and methylthio groups through nucleophilic substitution reactions. The final step involves esterification to form the 1-methylethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorine atom in the benzoic acid ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, methylethoxy, and methylthio groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, ethyl ester
Comparison: Compared to similar compounds, Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester is unique due to the specific combination of substituents on the benzoic acid core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135812-48-5 |
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Molecular Formula |
C15H20ClNO3S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[[methylsulfanyl(propan-2-yloxy)methylidene]amino]benzoate |
InChI |
InChI=1S/C15H20ClNO3S/c1-9(2)19-14(18)12-8-11(6-7-13(12)16)17-15(21-5)20-10(3)4/h6-10H,1-5H3 |
InChI Key |
YWZKWJXMUXGOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N=C(OC(C)C)SC)Cl |
Origin of Product |
United States |
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